
Technical Profile: Structural Characterization
and Synthesis of C13H10BrF2NO Scaffolds

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
4-Bromo-2-[(3,4-

difluoroanilino)methyl]benzenol

CAS No.: 864422-19-5

Cat. No.: B3004545

Get Quote

Content Type: Technical Reference Guide Subject: 4-Bromo-2-[(3,4-
difluoroanilino)methyl]benzenol (Representative Isomer) Audience: Medicinal Chemists,

Analytical Scientists, and Drug Discovery Professionals

Executive Summary & Chemical Identity[1][2][3]
The molecular formula C13H10BrF2NO represents a specific class of halogenated, nitrogen-

containing aromatic scaffolds often utilized in Fragment-Based Drug Discovery (FBDD). While

multiple structural isomers exist, this guide focuses on the secondary amine-linked biaryl

systems (e.g., CAS 864422-19-5), which serve as critical intermediates for kinase inhibitors

and GPCR ligands.

These compounds are characterized by a "molecular handle" (Bromine) allowing for

downstream palladium-catalyzed cross-coupling, and a "fluorine scan" motif (Difluorophenyl)

used to modulate metabolic stability and lipophilicity.
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Property Value Technical Note

Molecular Formula C₁₃H₁₀BrF₂NO

Average Molecular Weight 314.13 g/mol
Useful for bulk stoichiometry

calculations.

Monoisotopic Mass 312.9914 Da (⁷⁹Br)

Primary peak for High-

Resolution Mass Spectrometry

(HRMS).

Isotopic Signature 1:1 ratio (M : M+2)

Distinct doublet at 313/315 m/z

due to ⁷⁹Br/⁸¹Br natural

abundance.

Heavy Atom Count 18
Fits "Rule of 3" for fragment

libraries.

Degree of Unsaturation 8
Consistent with two aromatic

rings.

Predicted LogP ~3.8 - 4.2

Highly lipophilic; requires polar

solvents (DMSO/MeOH) for

stock solutions.

Structural Elucidation & Isomerism
In drug development, distinguishing between regioisomers of C13H10BrF2NO is critical. The

two most prevalent scaffolds sharing this formula are the Anilino-methyl-phenols and the

Phenoxy-benzylamines.

Representative Structure: 4-Bromo-2-[(3,4-
difluoroanilino)methyl]benzenol
This structure (CAS 864422-19-5) features a phenol ring linked to a difluoroaniline via a

methylene bridge.

Core Scaffold: Biaryl linked by a secondary amine (

).
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Functional Roles:

Phenolic -OH: Hydrogen bond donor (HBD) for active site interaction.

Bromine (Br): Electrophilic site for Suzuki-Miyaura coupling.

Difluoro Motif: Bioisostere for H or OH, blocking metabolic oxidation at the aniline ring.

Analytical Differentiation Strategy (NMR/MS)
To validate the specific isomer, researchers must employ a multi-modal analytical workflow.
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Figure 1: Analytical decision tree for structural validation. The detection of a methylene doublet

in 1H NMR distinguishes the amine scaffold from amide isomers.

Synthetic Protocol (Reductive Amination)
The most robust route to synthesize the secondary amine scaffold (4-Bromo-2-[(3,4-
difluoroanilino)methyl]benzenol) is via Reductive Amination. This method avoids the harsh

conditions of nucleophilic substitution and prevents over-alkylation.

Reaction Scheme
Reagents:

Aldehyde Precursor: 5-Bromo-2-hydroxybenzaldehyde
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Amine Precursor: 3,4-Difluoroaniline

Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

)

Solvent: Dichloroethane (DCE) or Methanol (MeOH)

5-Bromo-2-hydroxybenzaldehyde

Imine Intermediate
(Unstable)

 Dehydration (-H2O)
 MeOH, RT

3,4-Difluoroaniline

Target C13H10BrF2NO
(Secondary Amine)

 Reduction (+H-)
 NaBH4 or STAB

Click to download full resolution via product page

Figure 2: One-pot reductive amination pathway. The formation of the imine intermediate is

followed immediately by selective reduction.

Step-by-Step Methodology
Imine Formation: Dissolve 5-Bromo-2-hydroxybenzaldehyde (1.0 eq) and 3,4-Difluoroaniline

(1.0 eq) in anhydrous Methanol (0.1 M concentration). Stir at room temperature for 2 hours.

Validation: Monitor consumption of aldehyde via TLC (Hexane:EtOAc 4:1).

Reduction: Cool the solution to 0°C. Add Sodium Borohydride (

, 1.5 eq) portion-wise over 15 minutes to control hydrogen gas evolution.
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Quenching: Once the imine is consumed (check LC-MS for m/z 312/314), quench with

saturated aqueous

.

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.

Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography

(SiO2, 0-20% EtOAc in Hexanes).

Applications in Drug Discovery
The C13H10BrF2NO scaffold is rarely a final drug but serves as a high-value Advanced

Intermediate.

The "Bromine Handle" Strategy
The aryl bromide at the C4 position of the phenol ring is electronically activated for palladium-

catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly elaborate the

scaffold into a library of potential inhibitors.

Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to create biaryl ethers.

Buchwald-Hartwig Amination: Replacing the Br with secondary amines to increase solubility.

Fluorine Bioisosterism
The 3,4-difluoro substitution pattern on the aniline ring is intentional.

Metabolic Blocking: Fluorine at the para-position blocks Cytochrome P450 oxidation,

extending the half-life (

) of the molecule.

Lipophilicity Modulation: The difluoro motif increases the logP compared to the parent

aniline, enhancing membrane permeability.[1]
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Safety & Handling (SDS Summary)
Given the bioactive nature of halogenated anilines, strict safety protocols are required.

Hazards: Skin irritant (H315), Serious eye irritation (H319). Potential STOT-SE (Respiratory

irritation).

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the

secondary amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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